molecular formula C20H24O5 B592864 (4-methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate CAS No. 137407-31-9

(4-methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate

Cat. No.: B592864
CAS No.: 137407-31-9
M. Wt: 344.407
InChI Key: KTTALHXKXPIECT-UHFFFAOYSA-N
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Description

(4-methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate is a chemical compound with the molecular formula C20H24O5. It is known for its unique structure, which includes a benzoic acid moiety linked to a methoxyphenyl ester through a hydroxyhexyloxy chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate typically involves the esterification of 4-(6-Hydroxyhexyloxy)benzoic acid with 4-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyhexyloxy chain and methoxyphenyl ester groups contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester linkage and the presence of both hydroxyhexyloxy and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

(4-Methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate, also known by its CAS number 137407-31-9, is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biochemical properties, mechanisms of action, and implications in various biological contexts.

  • Molecular Formula : C20_{20}H24_{24}O5_5
  • Molecular Weight : 344.41 g/mol
  • Melting Point : 100 °C
  • Appearance : White crystalline solid

Research indicates that this compound interacts with various cellular components, influencing biochemical pathways that may lead to therapeutic applications.

Enzyme Interaction

This compound has been identified as a potential inhibitor of hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the biosynthesis of important metabolites in plants. Inhibition of HPPD can disrupt the metabolic pathways responsible for the synthesis of phenolic compounds, which are crucial for plant growth and development .

Cellular Effects

In laboratory settings, this compound has demonstrated phytotoxic effects on wheat coleoptiles and sesame seedlings at millimolar concentrations. These findings suggest that the compound may affect cellular functions and growth processes in plants.

The mechanism through which this compound exerts its effects is primarily through enzyme inhibition. By binding to HPPD, it alters the normal metabolic flux within plant cells, potentially leading to stunted growth or cell death. This mechanism highlights its potential utility in agricultural applications as a herbicide or growth regulator .

Study on Phytotoxicity

A study investigating the phytotoxic effects of this compound on various plant species showed significant inhibition of root elongation and shoot growth at higher concentrations. The study concluded that the compound's ability to inhibit HPPD could be leveraged for developing novel herbicides.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds revealed that while both this compound and its enantiomer, isosclerone, share similar chemical structures, they exhibit different biological activities due to variations in their stereochemistry. This emphasizes the importance of molecular configuration in determining biological activity .

Summary Table of Biological Activities

Activity Effect Reference
HPPD InhibitionDisruption of phenolic metabolism
PhytotoxicityInhibition of plant growth
Comparison with IsoscleroneDifferent biological effects

Properties

IUPAC Name

(4-methoxyphenyl) 4-(6-hydroxyhexoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5/c1-23-17-10-12-19(13-11-17)25-20(22)16-6-8-18(9-7-16)24-15-5-3-2-4-14-21/h6-13,21H,2-5,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTALHXKXPIECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659919
Record name 4-Methoxyphenyl 4-[(6-hydroxyhexyl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137407-31-9
Record name 4-Methoxyphenyl 4-[(6-hydroxyhexyl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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